3-Methylhex-2-en-4-ynenitrile
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Overview
Description
3-Methylhex-2-en-4-ynenitrile is an organic compound with the molecular formula C7H7N It is characterized by the presence of a nitrile group (-C≡N) attached to a hexene backbone with a methyl group at the third position and a triple bond at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhex-2-en-4-ynenitrile can be synthesized through various synthetic routes. One common method involves the reaction of linear conjugated enynones with nitriles in the presence of a base such as sodium methoxide (MeONa) in methanol (MeOH) at room temperature. This reaction typically takes 4-26 hours and results in the formation of polyfunctional δ-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Methylhex-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
3-Methylhex-2-en-4-ynenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylhex-2-en-4-ynenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediate compounds that can undergo further transformations. The presence of the triple bond and the conjugated system enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methylhex-2-en-4-ynynal: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methylhex-2-en-4-yne: Similar structure but lacks the nitrile group.
Uniqueness
3-Methylhex-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a conjugated enyne system
Properties
CAS No. |
34890-84-1 |
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Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
3-methylhex-2-en-4-ynenitrile |
InChI |
InChI=1S/C7H7N/c1-3-4-7(2)5-6-8/h5H,1-2H3 |
InChI Key |
KEPFHCCAJXTOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=CC#N)C |
Origin of Product |
United States |
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